(1R,2S,5S,6S,9R,12S,13R)-6,7,13-trimethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icosa-16,18-dien-20-one
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Overview
Description
(1R,2S,5S,6S,9R,12S,13R)-6,7,13-trimethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icosa-16,18-dien-20-one is a natural steroidal alkaloid found in the seeds of the Holarrhena antidysenterica plant, which belongs to the Apocynaceae family . This compound has shown significant biological activities, including central and peripheral analgesic effects .
Preparation Methods
(1R,2S,5S,6S,9R,12S,13R)-6,7,13-trimethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icosa-16,18-dien-20-one can be extracted from the seeds of Holarrhena antidysenterica using ethanol . The seeds are typically ground into a fine powder and then subjected to ethanol extraction. The extract is then purified to isolate this compound.
Chemical Reactions Analysis
(1R,2S,5S,6S,9R,12S,13R)-6,7,13-trimethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icosa-16,18-dien-20-one undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into its reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
(1R,2S,5S,6S,9R,12S,13R)-6,7,13-trimethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icosa-16,18-dien-20-one has several scientific research applications:
Chemistry: It is used as a model compound for studying the chemical behavior of steroidal alkaloids.
Biology: this compound is studied for its biological activities, including its analgesic effects.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in pain management.
Mechanism of Action
(1R,2S,5S,6S,9R,12S,13R)-6,7,13-trimethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icosa-16,18-dien-20-one is similar to other steroidal alkaloids such as Conessine, Conarrhimin, and Conimine . this compound stands out due to its strong binding affinity for the COX-1 enzyme, making it particularly effective in reducing inflammation and pain .
Comparison with Similar Compounds
- Conessine
- Conarrhimin
- Conimine
(1R,2S,5S,6S,9R,12S,13R)-6,7,13-trimethyl-7-azapentacyclo[108002,905,9
Properties
CAS No. |
1433-99-4 |
---|---|
Molecular Formula |
C22H31NO |
Molecular Weight |
325.496 |
InChI |
InChI=1S/C22H31NO/c1-14-16-7-8-18-20-17(9-11-22(16,18)13-23(14)3)21(2)10-5-4-6-15(21)12-19(20)24/h4,6,12,14,16-18,20H,5,7-11,13H2,1-3H3/t14-,16+,17-,18-,20+,21-,22-/m0/s1 |
InChI Key |
DYDXWQDMKIXUSG-ZKZSPFNXSA-N |
SMILES |
CC1C2CCC3C2(CCC4C3C(=O)C=C5C4(CCC=C5)C)CN1C |
Origin of Product |
United States |
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